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Compound of Interest

Compound Name: MI-503

Cat. No.: B15623653 Get Quote

An In-depth Review of the Potent Menin-MLL Inhibitor

MI-503 is a highly potent, selective, and orally bioavailable small molecule inhibitor targeting

the critical protein-protein interaction between menin and Mixed Lineage Leukemia (MLL)

proteins. This interaction is a key driver in a subset of acute leukemias characterized by MLL

gene rearrangements, making MI-503 a promising therapeutic agent for these aggressive

cancers. This guide provides a comprehensive overview of its chemical properties, mechanism

of action, biological efficacy, and the experimental protocols used to characterize it.

Chemical Structure and Properties
MI-503 is a complex heterocyclic molecule. Its structure and key physicochemical properties

are summarized below.
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Property Value Source

IUPAC Name

4-Methyl-1-(1H-pyrazol-4-

ylmethyl)-5-[[4-[[6-(2,2,2-

trifluoroethyl)thieno[2,3-

d]pyrimidin-4-yl]amino]-1-

piperidinyl]methyl]-1H-indole-2-

carbonitrile

[1]

Molecular Formula C28H27F3N8S [1][2][3][4][5]

Molecular Weight 564.63 g/mol [2][3][5]

CAS Number 1857417-13-0 [1][2][3][4]

Appearance
Off-white to light yellow solid

powder
[1][2][4]

SMILES

FC(F)

(F)CC1=CC2=C(N=CN=C2NC

3CCN(CC4=CC=C(N(CC5=CN

N=C5)C(C#N)=C6)C6=C4C)C

C3)S1

[2]

Solubility

DMSO: 100 mg/mL (177.1

mM) Ethanol: 15 mg/mL Water:

Insoluble

[3]

Storage
Powder: -20°C for 3 years In

solvent: -80°C for 1 year
[2][6]

Mechanism of Action: Disrupting the Menin-MLL
Interaction
The leukemogenic activity of MLL fusion proteins is critically dependent on their interaction with

the nuclear protein menin. This interaction is essential for the recruitment of the MLL fusion

complex to chromatin, leading to the aberrant expression of downstream target genes, such as

HOXA9 and MEIS1, which drives leukemia.[2][7]
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MI-503 acts by directly binding to menin, occupying the binding pocket that normally

accommodates MLL. Specifically, MI-503 occupies the F9 and P13 pockets on menin, forming

hydrogen bonds with key residues like Tyr276, Trp341, and Glu366.[4] This competitive

inhibition disrupts the menin-MLL interaction, leading to the downregulation of leukemogenic

gene expression, cell differentiation, and apoptosis in MLL-rearranged leukemia cells.[7][8]
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Caption: Mechanism of MI-503 in MLL-Rearranged Leukemia.

Biological Activity and Efficacy
MI-503 has demonstrated significant anti-leukemic activity both in vitro and in vivo. It selectively

inhibits the growth of human leukemia cell lines harboring MLL translocations while showing

minimal effect on cells without these genetic alterations.
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Parameter Cell Line / Model Value Source

IC50 (Menin-MLL

Inhibition)
Biochemical Assay 14.7 nM [1][3][9]

GI50 (In Vitro)
Murine BMC (MLL-

AF9)
0.22 µM (220 nM) [2][4][5]

GI50 (In Vitro)
Human MLL Leukemia

Cell Lines
250 - 570 nM [3][5][9]

Oral Bioavailability Mice ~75% [2][3][4]

Tumor Growth

Inhibition (In Vivo)

MV4;11 Xenograft

Model

>80% reduction in

tumor volume
[2][4][8]

In vivo studies using mouse xenograft models with human MLL leukemia cells (MV4;11)

showed that daily administration of MI-503 leads to a dramatic reduction in tumor volume, with

some cases of complete tumor regression.[2][8] Furthermore, prolonged treatment for 38 days

did not show signs of toxicity, indicating a favorable safety profile.[3][5] The anti-tumor effects

are coupled with a significant reduction in the expression of MLL fusion protein targets, Hoxa9

and Meis1.[2][5]

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below

are summaries of key experimental protocols used to evaluate MI-503.

Cell Viability and Growth Inhibition Assay
This assay determines the concentration of MI-503 required to inhibit the growth of leukemia

cells by 50% (GI50).

Cell Plating: Leukemia cells (e.g., MV4;11, MOLM-13) are plated in multi-well plates at a

predetermined density.

Compound Treatment: Cells are treated with a range of concentrations of MI-503 or a vehicle

control (e.g., 0.25% DMSO).
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Incubation: The cells are cultured at 37°C for 7-10 days. The treatment effect is time-

dependent, with pronounced effects observed after 7 days.[3][4]

Media and Compound Refresh: On day 4, the culture media is changed, viable cell counts

are restored to the initial concentration, and fresh compound is added.[3][6]

Viability Assessment: After the incubation period, cell viability is measured using an MTT or

CCK-8 assay. The absorbance is read on a microplate reader.

Data Analysis: The GI50 value is calculated by plotting the percentage of cell growth

inhibition against the log concentration of MI-503.
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Caption: Workflow for a typical in vitro cell growth inhibition assay.
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In Vivo Xenograft Mouse Model
This protocol assesses the anti-tumor efficacy of MI-503 in a living organism.

Cell Implantation: 5 x 10^6 MV4;11 human leukemia cells are subcutaneously injected into

immunocompromised mice (e.g., female BALB/c nude mice).[6]

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~100 mm³).

Treatment Administration: Mice are randomized into treatment and control groups. MI-503 is

administered once daily via intraperitoneal (i.p.) injection at specified doses. The vehicle

group receives a control solution (e.g., 25% DMSO, 25% PEG400, 50% PBS).[6]

Monitoring: Tumor volume and body weight are measured regularly throughout the study.

Endpoint: The study is concluded after a predefined period (e.g., 10-38 days), and tumors

are excised for further analysis (e.g., compound levels, biomarker analysis).[2][8]

Quantitative Real-Time PCR (qRT-PCR)
This method is used to quantify the expression of MLL target genes.

Cell Treatment: Leukemia cells are treated with MI-503 for 6 days, with a media change and

compound re-supply on day 3.[3]

RNA Extraction: Total RNA is isolated from the cells.

cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).

PCR Amplification: The cDNA is used as a template for PCR with primers specific for target

genes (Hoxa9, Meis1) and a housekeeping gene for normalization.

Data Analysis: The relative expression of the target genes is calculated.

Broader Applications and Future Directions
While the primary focus has been on MLL-rearranged leukemias, the therapeutic potential of

MI-503 is being explored in other cancers where the menin-MLL axis is implicated, including

hepatocellular carcinoma, prostate cancer, Ewing sarcoma, and osteosarcoma.[7][10][11] The
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success of MI-503 and similar compounds has validated the menin-MLL interaction as a

druggable target and has spurred the development of next-generation inhibitors with potentially

improved potency and pharmacokinetic profiles.

Conclusion
MI-503 is a landmark compound in the targeted therapy of MLL-rearranged leukemias. Its high

potency, specificity, and favorable in vivo properties underscore the therapeutic potential of

inhibiting the menin-MLL interaction. The detailed chemical, biological, and methodological

data presented here provide a solid foundation for researchers and drug developers working to

advance this promising class of anti-cancer agents into clinical practice.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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